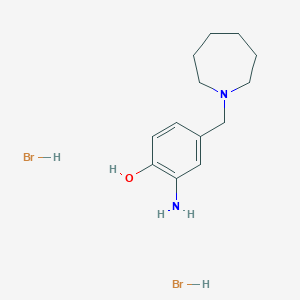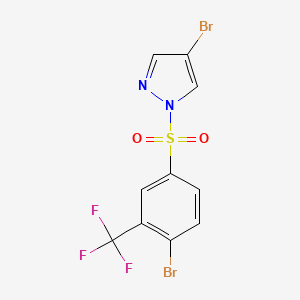
4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole is a chemical compound with the molecular formula C10H5Br2F3N2O2S and a molecular weight of 434.0 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with bromine and a trifluoromethylphenylsulfonyl group. It is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrazole derivatives, including 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole, can be achieved through various methods. One common approach involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes . Another method includes the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles using bromine . Additionally, a copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones can be employed to produce pyrazole derivatives .
Industrial Production Methods
Industrial production of pyrazole derivatives often involves scalable and efficient synthetic routes. For example, the use of transition-metal catalysts, such as ruthenium or palladium, can facilitate the synthesis of pyrazoles with high selectivity and yield . These methods are designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and byproducts.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized to form different functionalized derivatives.
Reduction: Reduction reactions can modify the sulfonyl group or other substituents on the pyrazole ring.
Substitution: Halogen substitution reactions can occur, where the bromine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine for condensation reactions, and various transition-metal catalysts for cycloaddition and oxidative cyclization . Reaction conditions typically involve mild temperatures and pressures to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrazole ring can yield trifluoromethylated pyrazole derivatives, while substitution reactions can produce a variety of functionalized pyrazoles .
Aplicaciones Científicas De Investigación
4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole involves its interaction with specific molecular targets and pathways. The pyrazole ring can participate in various biochemical reactions, influencing the activity of enzymes and receptors. The trifluoromethylphenylsulfonyl group can enhance the compound’s binding affinity and selectivity towards its targets . Detailed studies on the exact molecular targets and pathways are ongoing, with a focus on understanding the compound’s biological effects and potential therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride: This compound shares the trifluoromethylphenylsulfonyl group but lacks the pyrazole ring.
4-Bromo-1,1,1-trifluorobutane: Similar in having bromine and trifluoromethyl groups but differs in its overall structure and lack of a pyrazole ring.
Uniqueness
4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole is unique due to its combination of a pyrazole ring with bromine and a trifluoromethylphenylsulfonyl group. This structure imparts distinct chemical and biological properties, making it valuable for research in various fields .
Propiedades
IUPAC Name |
4-bromo-1-[4-bromo-3-(trifluoromethyl)phenyl]sulfonylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Br2F3N2O2S/c11-6-4-16-17(5-6)20(18,19)7-1-2-9(12)8(3-7)10(13,14)15/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMVCKIBDVBTCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N2C=C(C=N2)Br)C(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Br2F3N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674646 |
Source


|
| Record name | 4-Bromo-1-[4-bromo-3-(trifluoromethyl)benzene-1-sulfonyl]-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072944-72-9 |
Source


|
| Record name | 4-Bromo-1-[4-bromo-3-(trifluoromethyl)benzene-1-sulfonyl]-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
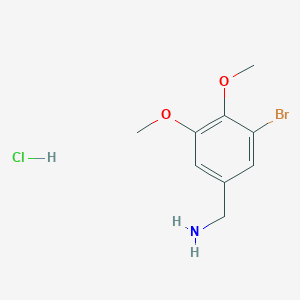
![N-[5-(aminomethyl)-2-methoxyphenyl]acetamide](/img/structure/B1373043.png)
![N'-(butan-2-yl)-1-[(2-phenoxyethyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B1373044.png)
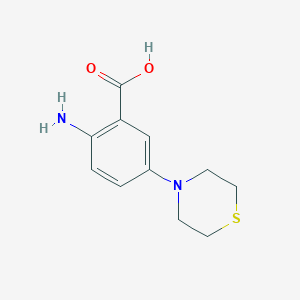
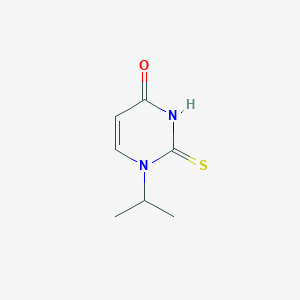
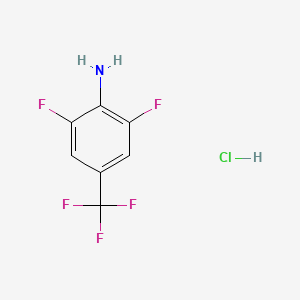
![2-amino-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide](/img/structure/B1373048.png)
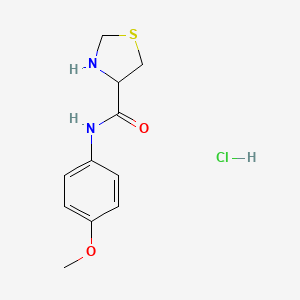
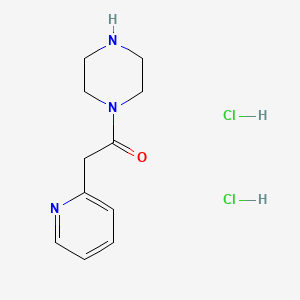
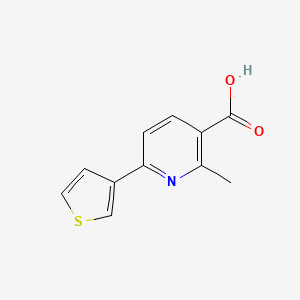
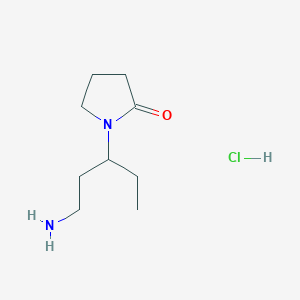
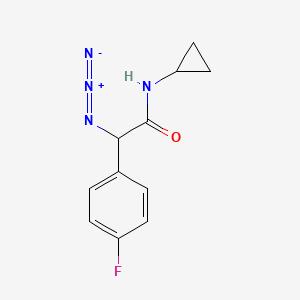
![{4-[(3-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride](/img/structure/B1373063.png)
